N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
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Overview
Description
N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a suitable halogenated pyrazole derivative.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group of the pyrazole derivative with a sulfonyl chloride under basic conditions.
Acetylation: The final step involves the acetylation of the amine group on the phenyl ring using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound suitable for use in organic electronics and conductive polymers.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene and pyrazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide
- N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)butyramide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with tailored properties.
Properties
IUPAC Name |
N-[4-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-13-11-18(22-16(4)25)5-6-19(13)29(26,27)21-8-9-24-15(3)20(14(2)23-24)17-7-10-28-12-17/h5-7,10-12,21H,8-9H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQARPGKVKSVKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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